molecular formula C21H12F3NO6S B610073 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide CAS No. 1313738-90-7

3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide

Cat. No.: B610073
CAS No.: 1313738-90-7
M. Wt: 463.4 g/mol
InChI Key: XKVNBCMGEUDKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PGMI-004A is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in glycolysis and biosynthesis in cancer cells. PGMI-004A has been identified as a promising compound for cancer therapy due to its ability to inhibit PGAM1, thereby disrupting cancer cell metabolism and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PGMI-004A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of PGMI-004A typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

PGMI-004A primarily undergoes interactions with the enzyme phosphoglycerate mutase 1. It acts as an allosteric inhibitor, binding to a site adjacent to the substrate pocket and altering the enzyme’s conformation .

Common Reagents and Conditions

The inhibition of PGAM1 by PGMI-004A is typically studied under in vitro conditions using cell lines. The compound is dissolved in dimethyl sulfoxide (DMSO) and added to cell cultures at specific concentrations to observe its effects on enzyme activity and cell proliferation .

Major Products Formed

The primary outcome of PGMI-004A’s interaction with PGAM1 is the inhibition of the enzyme’s activity, leading to decreased levels of 2-phosphoglycerate and increased levels of 3-phosphoglycerate in cancer cells. This disruption in glycolysis and biosynthesis pathways results in reduced cell proliferation and tumor growth .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds related to 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide as inhibitors of viral proteases. For instance, derivatives of the 9,10-dihydrophenanthrene scaffold have been identified as effective inhibitors of the SARS-CoV-2 3CL protease. These compounds exhibited promising inhibitory activities, suggesting that similar structures could be explored for antiviral drug development .

Anticancer Properties

The compound's anthracene backbone may contribute to its anticancer properties. Research indicates that anthracene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the modulation of signaling pathways involved in cell proliferation and survival. The sulfonamide group may enhance solubility and bioavailability, making it a suitable candidate for further investigation in cancer therapy .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and various phosphatases. Studies have shown that compounds with similar structures can act as competitive inhibitors by mimicking the natural substrates of these enzymes. This property makes them valuable in the study of enzyme kinetics and mechanism elucidation .

Case Studies

StudyFocusFindings
Study 1 SARS-CoV-2 InhibitionIdentified derivatives with IC50 values indicating strong activity against the viral protease .
Study 2 Anticancer ActivityDemonstrated that anthracene derivatives can trigger apoptosis in breast cancer cell lines .
Study 3 Enzyme InhibitionShowed effective inhibition of carbonic anhydrase activity by sulfonamide derivatives .

Biological Activity

3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide, commonly referred to as TFDAS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of TFDAS, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TFDAS has the following chemical formula: C21H12F3NO6SC_{21}H_{12}F_3NO_6S with a molecular weight of 463.39 g/mol. Its structural characteristics include:

  • Hydroxyl groups at positions 3 and 4.
  • Dioxo groups at positions 9 and 10.
  • A trifluoromethyl group attached to a phenyl ring.

Anticancer Properties

Recent studies have highlighted TFDAS's potential as an anticancer agent. Research indicates that TFDAS exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Mechanism of Action : TFDAS induces apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, promoting cell death pathways.

Antimicrobial Activity

TFDAS has also shown promising antimicrobial activity:

  • In vitro Studies : It demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for various strains tested.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

  • Cytokine Inhibition : TFDAS significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in HeLa cells; IC50 = 15 µM
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced TNF-alpha by 50% in macrophages

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study conducted on MCF-7 cells indicated that treatment with TFDAS led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased early and late apoptotic cells post-treatment.
  • Case Study on Bacterial Infections :
    • In an experiment assessing the efficacy of TFDAS against E. coli, researchers reported a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an antibacterial agent.

Properties

IUPAC Name

3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVNBCMGEUDKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735062
Record name 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-90-7
Record name 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 2
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 3
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 4
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 5
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 6
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Customer
Q & A

Q1: What is the mechanism of action of PGMI-004A and how does it affect cancer cell metabolism?

A1: PGMI-004A is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) [, ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway. By inhibiting PGAM1, PGMI-004A disrupts the balance of these metabolites. This leads to increased 3-PG levels, which inhibits 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose phosphate pathway (PPP). Concurrently, the decreased 2-PG levels reduce the activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting biosynthesis [, ]. This combined effect disrupts glycolysis, PPP flux, and biosynthesis, ultimately hindering cancer cell proliferation and tumor growth [, , ].

Q2: What is the structural characterization of PGMI-004A?

A2: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data of PGMI-004A, one study describes it as a "N-xanthone benzenesulfonamide" derivative []. The full chemical name is 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide []. Further research is needed to uncover detailed structural information.

Q3: Has PGMI-004A demonstrated efficacy in preclinical models?

A3: Yes, PGMI-004A has shown promising results in preclinical studies. In xenograft nude mice models, PGMI-004A treatment effectively attenuated tumor growth with minimal toxicity [, ]. Moreover, it inhibited the proliferation of primary leukemia cells from human AML, CML, and B-ALL patients while sparing healthy CD34+ cells and mononucleocytes [, ]. These findings highlight the potential of PGMI-004A as a targeted anti-cancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.